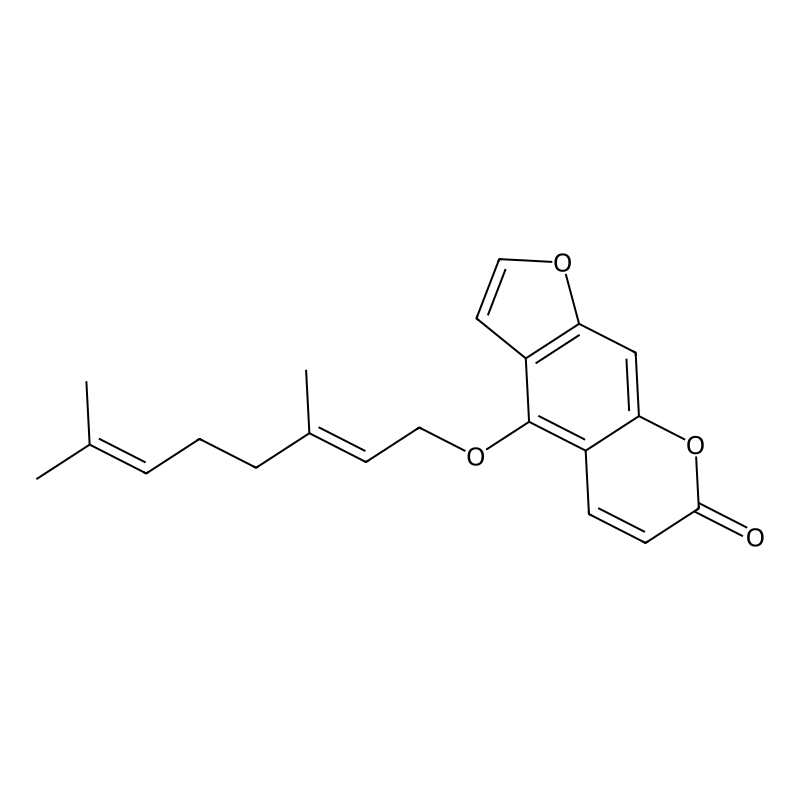Bergamottin

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Bergamottin, also known as 5-geranoxypsoralen, is a natural furanocoumarin predominantly found in grapefruit and bergamot orange. It was first isolated from bergamot oil in 1937 and is primarily responsible for the well-known grapefruit juice effect, which significantly affects the metabolism of various medications by inhibiting cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to increased bioavailability of certain drugs in the bloodstream, making bergamottin a compound of interest in pharmacology and toxicology .
Bergamottin exhibits significant biological activities beyond its role as a cytochrome P450 inhibitor. It has been studied for its potential antimutagenic properties, demonstrating effectiveness against mutagens such as 3-methylcholanthrene and benzo[a]pyrene . Furthermore, research indicates that bergamottin and its derivatives may possess anticancer properties, particularly through modifications that enhance their efficacy against cancer cell lines . The compound's ability to modulate enzyme activity also suggests potential therapeutic applications in enhancing the bioavailability of co-administered drugs.
The synthesis of bergamottin can be achieved through several methods, often starting from simpler compounds derived from the shikimate pathway. A common synthetic route involves the alkylation of umbelliferone with geranyl pyrophosphate to yield bergapten, followed by further transformations to obtain bergamottin . Recent studies have explored novel synthetic analogs that enhance its potency as a CYP3A4 inhibitor by incorporating paramagnetic groups or other modifications to the geranyl side chain .
Bergamottin's primary application lies in its role as a natural inhibitor of cytochrome P450 enzymes, especially CYP3A4. This property has significant implications in pharmacology, particularly in drug interactions where grapefruit juice consumption can alter the metabolism of medications such as statins and antihypertensives. Additionally, ongoing research aims to explore its potential use in developing therapeutic agents that can improve drug bioavailability or serve as anticancer agents .
Numerous studies have focused on bergamottin's interactions with various medications. The compound is known to inhibit the metabolism of numerous drugs processed by CYP3A4, leading to increased plasma concentrations and potential adverse effects. For example, it has been shown to affect the pharmacokinetics of statins like lovastatin and simvastatin . The duration of this interaction can last up to 72 hours after grapefruit consumption due to the time required for enzyme activity recovery . Understanding these interactions is crucial for clinicians when prescribing medications that may interact with grapefruit products.
Bergamottin belongs to a class of compounds known as furanocoumarins, which share structural similarities but differ in their biological activities and chemical properties. Here are some notable similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Dihydroxybergamottin | Furanocoumarin | Stronger CYP3A4 inhibitor than bergamottin |
| Psoralen | Furanocoumarin | Antimicrobial and phototoxic properties |
| Angelicin | Angular furanocoumarin | Antiviral and anticancer properties |
| 6′,7′-Epoxybergamottin | Oxidized derivative | Inhibits CYP3A4; potential therapeutic uses |
Uniqueness: Bergamottin is particularly unique due to its potent inhibition of CYP3A4 and its widespread presence in grapefruit juice. Unlike other furanocoumarins, it specifically enhances the oral bioavailability of certain drugs while also exhibiting potential anticancer effects when modified chemically .








